4-Ethyl-4'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHFSYOQXXNZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492456 | |

| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64357-92-2 | |

| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-4'-methoxybenzophenone

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-Ethyl-4'-methoxybenzophenone. It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and contextual insights into the compound's properties, synthesis, and potential applications.

Core Compound Identification and Overview

This compound is a diaryl ketone, a class of compounds renowned for their photochemical properties. The structural incorporation of an ethyl group on one phenyl ring and a methoxy group on the other modifies the electronic and steric nature of the benzophenone core. These substitutions are critical, influencing the molecule's absorption spectrum, reactivity, and solubility, thereby tailoring its utility for specific applications, most notably as a photoinitiator or as a synthetic intermediate in medicinal chemistry.

-

IUPAC Name: (4-ethylphenyl)(4-methoxyphenyl)methanone

-

CAS Number: 64357-92-2[1]

-

Molecular Formula: C₁₆H₁₆O₂[1]

-

Synonyms: this compound, (4-Ethyl-phenyl)-(4-methoxy-phenyl)-methanone[1]

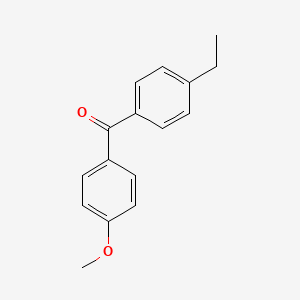

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are paramount in determining its handling, formulation, and application feasibility. The data below, compiled from established chemical databases, provides a quantitative profile of this compound. The predicted high lipophilicity (LogP) suggests excellent solubility in nonpolar organic solvents, a key consideration for its use in polymer resins and organic reaction media.

| Property | Value | Source |

| Molecular Weight | 240.30 g/mol | [1] |

| Boiling Point | 378.1 °C at 760 mmHg | [1] |

| Flash Point | 165.9 °C | [1] |

| Density | 1.071 g/cm³ | [1] |

| LogP | 3.48860 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Purification Protocol

Proposed Synthetic Workflow

Caption: General workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) and ethylbenzene (1.2 equivalents) in dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex and separates the product into the organic layer.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization: A Predictive Approach

A crucial aspect of synthesis is the validation of the final product's structure. While experimental spectra for this specific molecule are not published in the provided search results, its structure allows for the accurate prediction of key spectroscopic signals. Researchers synthesizing this compound should expect results consistent with the following analysis.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: Two sets of doublets in the ~7.2-7.8 ppm range, characteristic of para-substituted benzene rings. Methoxy Protons: A sharp singlet at ~3.8 ppm (3H). Ethyl Protons: A quartet at ~2.7 ppm (2H, -CH₂-) and a triplet at ~1.2 ppm (3H, -CH₃-). |

| ¹³C NMR | Carbonyl Carbon: A signal in the ~195-197 ppm region. Aromatic Carbons: Multiple signals between ~114-164 ppm. Methoxy Carbon: A signal around 55 ppm. Ethyl Carbons: Signals around 29 ppm (-CH₂-) and 15 ppm (-CH₃-). |

| IR Spectroscopy | C=O Stretch: A strong, characteristic absorption band around 1650-1660 cm⁻¹. C-O-C Stretch: A strong band in the 1250-1300 cm⁻¹ region (aryl ether). Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| UV-Vis | Expected λmax around 260-290 nm, typical for benzophenone chromophores. |

Potential Applications and Research Fields

The utility of substituted benzophenones is well-documented, primarily in polymer science and organic synthesis. By analogy with its parent compound, 4-methoxybenzophenone, this compound is a promising candidate for several high-value applications.

-

Photoinitiator in UV Curing: Benzophenones are excellent Type II photoinitiators. Upon UV irradiation, they undergo excitation and abstract a hydrogen atom from a synergist (often a tertiary amine), generating free radicals that initiate polymerization. The ethyl and methoxy groups can tune the absorption properties and solubility in specific monomer and oligomer systems used in inks, coatings, and adhesives. The parent compound, 4-methoxybenzophenone, is noted for its use as a UV filter and photostabilizer.[2]

-

Intermediate in Organic Synthesis: The ketone functionality is a versatile handle for further chemical transformations. It can be a precursor for the synthesis of more complex molecules, including potential pharmaceutical scaffolds, through reactions such as reductions, Grignard additions, and Wittig reactions.

-

Probe for Mechanistic Studies: The defined photochemical properties make it a candidate for studies in photochemistry and photophysics, exploring how substituent effects modulate excited-state lifetimes and reactivity.

Safety, Handling, and Toxicology

As no specific safety data sheet (SDS) is available for this compound, a conservative approach based on the known hazards of the closely related compound, 4-methoxybenzophenone, is mandated.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[3] Avoid generating dust.[4] Keep away from heat and sources of ignition.[3]

-

Personal Protective Equipment (PPE):

-

Hazards Identification:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[5][7]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[4]

-

Inhalation: Move to fresh air.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[7]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

References

-

This compound. LookChem. [Link]

-

Synthesis of 4-methoxybenzophenone. PrepChem.com. [Link]

-

Safety Data Sheet - Ethyl p-Methoxycinnamate. MarkHerb. [Link]

-

4-Methoxybenzophenone. PubChem, National Center for Biotechnology Information. [Link]

-

CID 56946103. PubChem, National Center for Biotechnology Information. [Link]

-

4'-Methoxypropiophenone. PharmaCompass.com. [Link]

-

Supporting Information for an article on ester synthesis. The Royal Society of Chemistry. [Link]

Sources

Synthesis and Characterization of 4-Ethyl-4'-methoxybenzophenone: A Technical Guide

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-Ethyl-4'-methoxybenzophenone, a substituted diarylketone of interest in organic synthesis and materials science. The methodologies detailed herein are grounded in established chemical principles and supported by data from analogous compounds, offering a robust framework for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound is an aromatic ketone featuring an ethyl substituent on one phenyl ring and a methoxy group on the other. This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules. The benzophenone core is a common motif in photoinitiators, pharmaceutical agents, and fragrance compounds. The presence of the electron-donating methoxy group and the alkyl ethyl group can influence the compound's reactivity, photophysical properties, and biological activity. A reliable and well-characterized synthetic route is therefore essential for its application in research and development.

Synthetic Approach: The Friedel-Crafts Acylation

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] In this case, ethylbenzene will be acylated with 4-methoxybenzoyl chloride, with anhydrous aluminum chloride (AlCl₃) serving as the catalyst.

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion. The aluminum chloride coordinates to the chlorine atom of 4-methoxybenzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the resonance-stabilized acylium ion.[3] The π-electrons of the ethylbenzene ring then act as a nucleophile, attacking the acylium ion. The ethyl group is an ortho-, para-directing activator, meaning it increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack. Due to steric hindrance from the ethyl group at the ortho position, the para-substituted product, this compound, is the major product.[4] Subsequent loss of a proton from the intermediate arenium ion restores the aromaticity of the ring and regenerates the catalyst, yielding the final product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethylbenzene (reagent grade)

-

4-Methoxybenzoyl chloride (≥98%)

-

Anhydrous aluminum chloride (≥99%)

-

Dichloromethane (DCM, ACS grade)

-

Hydrochloric acid (concentrated, 37%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethanol (95%)

-

Deionized water

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

-

Add dichloromethane as the solvent, and cool the flask to 0-5 °C in an ice bath.

-

Add ethylbenzene (1.0 eq) to the flask.

-

Dissolve 4-methoxybenzoyl chloride (1.0 eq) in dichloromethane and add it to the dropping funnel.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended, with expected data predicted based on the structure of this compound and data from analogous compounds.

Chemical Structure and Predicted Spectral Correlations

The diagram below illustrates the chemical structure of this compound with key atoms numbered for NMR assignment correlation.

Caption: Structure of this compound with atom numbering for NMR.

Predicted Characterization Data

| Technique | Expected Results |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. By analogy to 4-methoxybenzophenone (m.p. 62-64 °C) and 4,4'-dimethoxybenzophenone (m.p. 141-143 °C), a melting point in the range of 70-90 °C is anticipated.[5] |

| ¹H NMR | Aromatic Protons: Two sets of doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of para-substituted benzene rings. Ethyl Group: A quartet for the methylene protons (-CH₂-) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3 ppm. Methoxy Group: A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically around δ 195 ppm. Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the carbonyl group will be deshielded. Ethyl Group: Two signals in the aliphatic region for the methylene and methyl carbons. Methoxy Carbon: A signal around δ 55 ppm. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band in the region of 1650-1670 cm⁻¹, characteristic of a diaryl ketone. C-O Stretch: A strong absorption band around 1250 cm⁻¹ for the aryl-alkyl ether. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₆O₂ = 240.30 g/mol ). Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the ethyl group (M-29) and the formation of acylium ions. |

Safety Considerations

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

4-Methoxybenzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

The Friedel-Crafts acylation provides a reliable and scalable method for the synthesis of this compound. The predicted characterization data, based on established spectroscopic principles and analysis of analogous structures, offers a robust framework for the verification of the synthesized product. This technical guide serves as a comprehensive resource for researchers and scientists working with this and related compounds, facilitating further exploration of their potential applications.

References

-

PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2023). Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Dimethoxybenzophenone. Wiley-VCH GmbH. Retrieved from [Link]

- Google Patents. (n.d.). CN101298414A - Preparation of 4-hydroxy benzophenone.

-

Academia.edu. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Retrieved from [Link]

-

The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Human Metabolome Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

European Patent Office. (1999). EP 0721929 B1 - Process for the manufacture of hydroxyalkoxybenzophenones. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2018). 4 Ethoxy ethylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

MassBank. (2008). ethyl 4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

4-Ethyl-4'-methoxybenzophenone solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Ethyl-4'-methoxybenzophenone in Organic Solvents

Abstract

Introduction: The Criticality of Solubility

This compound belongs to the diarylketone class, compounds renowned for their photochemical properties. Like its parent, 4-methoxybenzophenone, it is a key building block in organic synthesis and is explored for use as a photoinitiator in polymer chemistry and as a UV-curing agent in coatings and inks.[1] In the context of drug development, benzophenone derivatives are studied for various therapeutic activities, where formulation is paramount.

The success of any application hinges on the ability to dissolve the compound in a suitable solvent system. Poor solubility can lead to:

-

Inefficient Reactions: In synthesis, poor solubility limits reactant concentrations, slowing reaction kinetics and reducing yields.

-

Suboptimal Formulations: In pharmaceuticals, inadequate solubility is a primary cause of low bioavailability for orally administered drugs.

-

Manufacturing Challenges: During crystallization and purification, solvent selection dictates yield, crystal morphology, and purity.

-

Product Defects: In coatings and materials, undissolved particles can lead to imperfections, compromising the structural integrity and appearance of the final product.

This guide provides the necessary theoretical and practical tools to master the solubility of this compound.

Physicochemical Profile and Molecular Structure

Understanding the molecule's intrinsic properties is the first step in predicting its solubility behavior. While extensive experimental data for this compound is sparse, we can establish its core identity and infer properties from its structure and well-characterized analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-Methoxybenzophenone (Analog) | Benzophenone (Parent) |

| CAS Number | 64357-92-2[2] | 611-94-9[3] | 119-61-9[4] |

| Molecular Formula | C₁₆H₁₆O₂[2] | C₁₄H₁₂O₂[1] | C₁₃H₁₀O[4] |

| Molecular Weight | 240.30 g/mol [2] | 212.24 g/mol | 182.22 g/mol [4] |

| Structure | (CH₃CH₂)C₆H₄COC₆H₄(OCH₃) | C₆H₅COC₆H₄(OCH₃) | C₆H₅COC₆H₅ |

| Appearance | Predicted: White to off-white solid | White powder[1] | White solid[4] |

| Melting Point | Not available | 60-63 °C | 48.5 °C[4] |

| Boiling Point | Not available | 354-356 °C[1] | 305.4 °C[4] |

| Water Solubility | Predicted: Insoluble | Insoluble[5] | Insoluble[4] |

The structure reveals a largely non-polar molecule. The central ketone group provides a site for polar interactions and hydrogen bonding, while the two phenyl rings and the ethyl group contribute to its hydrophobic character. The methoxy group adds a slight polar element. This structure suggests that this compound will be readily soluble in many organic solvents but practically insoluble in water, a trait shared by its analogs.[5][6]

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can efficiently screen and rank potential solvents.

Causality: Beyond "Like Dissolves Like" with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Energy from atomic London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from electron exchange (e.g., hydrogen bonds).

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space."[7] The fundamental principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[8]

A solute also has an "interaction radius" (R₀). If the calculated distance (Ra) is less than the solute's interaction radius (Ra < R₀), dissolution is highly probable.[8] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.

Caption: Conceptual model of the Hansen Solubility Sphere.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (Units: MPa⁰·⁵)

| Solvent | δD | δP | δH |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| N-Methyl-2-Pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

| (Data adapted from Hansen Solubility Parameters resources)[9] |

Thermodynamic Models for Temperature Dependence

For many compounds, solubility increases with temperature. This relationship can be modeled using thermodynamic equations such as the modified Apelblat model, NRTL, or Wilson models.[10] These models are invaluable in process chemistry and crystallization design. Studies on benzophenone have shown that these models can accurately correlate experimental solubility data across a range of temperatures and solvents.[10] Applying these models requires obtaining experimental data at several temperatures, as described in the following section.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The most reliable way to determine solubility is through direct measurement. The isothermal equilibrium method, often coupled with gravimetric analysis, is a robust and widely accepted technique.[11][12] It establishes a self-validating system by ensuring that the solution has reached a true thermodynamic equilibrium.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity, e.g., HPLC grade)

-

Analytical balance (4-decimal places)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge (optional)

-

Glass vials with PTFE-lined screw caps

-

Volumetric pipettes and flasks

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum oven

-

Aluminum weighing pans

Step-by-Step Methodology

Causality of Choices: This protocol is designed to minimize common sources of error. Using excess solute ensures equilibrium is reached from a state of saturation[13]. Constant temperature is critical as solubility is temperature-dependent[13]. Filtering the aliquot is non-negotiable to prevent transfer of undissolved solid particles, which would artificially inflate the result.

-

Preparation:

-

Add an excess amount of this compound to a series of vials (e.g., 50-100 mg to each). The key is to ensure solid remains undissolved at equilibrium.

-

Accurately add a known volume or mass of the desired solvent to each vial (e.g., 2.0 mL).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. A preliminary kinetic study can be run to determine the exact time required.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

For fine suspensions, centrifugation (at the same temperature) can be used to create a clear supernatant.

-

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette. Crucially, attach a syringe filter to the pipette tip to remove any suspended microparticles.

-

Dispense the filtered aliquot into a pre-weighed, labeled aluminum pan. Record the exact weight of the pan.

-

Place the pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.[11]

-

Record the final weight of the pan with the dried solute residue.

-

-

Calculation:

-

Mass of Solvent: (Weight of pan + aliquot) - (Weight of pan + dried residue)

-

Mass of Solute: (Weight of pan + dried residue) - (Weight of empty pan)

-

Solubility ( g/100 g solvent): (Mass of Solute / Mass of Solvent) * 100

-

Solubility (mg/mL): (Mass of Solute in mg) / (Volume of aliquot in mL)

-

Advanced Quantification: HPLC-UV Method

For higher precision or when working with complex matrices, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantification.[14]

-

Protocol: Follow steps 1-3 of the isothermal equilibrium protocol.

-

Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) of the clear, filtered supernatant and dilute it with a known volume of mobile phase to bring the concentration within the linear range of the calibration curve.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system. A reversed-phase C18 column is typically effective for benzophenone derivatives.[14]

-

Quantification: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Back-calculate to find the concentration in the original saturated solution.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from the closely related 4-Methoxybenzophenone (CAS 611-94-9) should be used as a proxy for establishing handling procedures.

-

GHS Hazard Statements (for 4-Methoxybenzophenone):

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

The solubility of this compound is a fundamental property that dictates its utility and processability. While direct solubility data is not prevalent, this guide has equipped the modern researcher with a comprehensive toolkit for both prediction and precise experimental determination. By leveraging theoretical frameworks like Hansen Solubility Parameters, scientists can intelligently pre-screen solvents, saving time and resources. Furthermore, the detailed isothermal equilibrium protocol provides a reliable, self-validating method to generate high-quality, quantitative solubility data. This combined approach of theoretical prediction and empirical validation empowers professionals in chemistry and drug development to make informed decisions, accelerating innovation and ensuring robust product performance.

References

-

Solubility of Things. (n.d.). Benzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxybenzoate. Retrieved from [Link]

-

MDPI. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters.... Retrieved from [Link]

-

ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

-

ResearchGate. (2011). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

ChemRxiv. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

Pharmaceutical Guidelines. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

-

ResearchGate. (2018). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved from [Link]

-

AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter.... Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

ScienceMadness Wiki. (n.d.). Benzophenone. Retrieved from [Link]

-

National Institutes of Health. (2020). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters.... Retrieved from [Link]

-

National Institutes of Health. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

Grossmont College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

OUCI. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Retrieved from [Link]

-

Springer. (2019). Development and validation of HPLC–MS/MS method for the simultaneous determination of 8-Hydroxy-2′-deoxyguanosine and twelve cosmetic phenols.... Retrieved from [Link]

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. 4-Methoxybenzophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmajournal.net [pharmajournal.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. akjournals.com [akjournals.com]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Ethyl-4'-methoxybenzophenone

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Ethyl-4'-methoxybenzophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral features, the practical aspects of its measurement, and the influence of environmental factors on its photophysical behavior.

Introduction: The Molecular Profile of this compound

This compound (C₁₆H₁₆O₂) is an aromatic ketone, a derivative of the well-studied benzophenone scaffold.[1] Its structure features a central carbonyl group linking two phenyl rings. One ring is substituted with an ethyl group at the para-position, and the other with a methoxy group, also at the para-position. These substituents, an electron-donating methoxy group and a weakly electron-donating ethyl group, are critical as they modulate the electronic properties of the benzophenone core, thereby influencing its interaction with ultraviolet and visible light.[2] Understanding these interactions is vital for its applications in photochemistry, materials science, and as a photoinitiator in polymer chemistry.[2][3]

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Chemical Structure | (4-ethylphenyl)-(4-methoxyphenyl)methanone |

| CAS Number | 6437-92-2 |

Theoretical Framework: Electronic Transitions in Substituted Benzophenones

The UV-Vis absorption spectrum of a molecule like this compound is dictated by the electronic transitions that occur when it absorbs photons. For benzophenone and its derivatives, two primary types of transitions are of interest:

-

n→π* (n-to-pi-star) Transition: This involves the promotion of a non-bonding (n) electron, primarily localized on the carbonyl oxygen, to an anti-bonding π* orbital associated with the carbonyl group and the aromatic rings.[2] This transition is typically of lower energy (appears at longer wavelengths) and is characterized by a low molar absorptivity (ε).

-

π→π* (pi-to-pi-star) Transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.[2] These are generally higher energy transitions (occur at shorter wavelengths) and exhibit much higher molar absorptivity compared to n→π* transitions.

The presence of the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups significantly influences the energies of these transitions. Electron-donating groups increase the electron density in the π-system, which tends to raise the energy of the n→π* state while lowering the energy of the π→π* state.[2]

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

The UV-Vis absorption spectrum of this compound is governed by characteristic n→π* and π→π* electronic transitions. The positions and intensities of the corresponding absorption bands are predictably influenced by the electronic effects of the ethyl and methoxy substituents. Furthermore, the distinct solvatochromic behavior of these bands—a hypsochromic shift for the n→π* transition and a bathochromic shift for the π→π* transition in polar solvents—serves as a critical diagnostic feature for spectral assignment. The experimental protocol detailed herein provides a reliable framework for researchers to obtain and interpret the spectrum, enabling a deeper understanding of the photophysical properties of this important molecule.

References

- BenchChem. (2025). n-π and π-π* transitions in 4-Methoxy-3'-methylbenzophenone*. BenchChem.

- Zhang, Y., et al. (2021). Disrupting n-π* Transition of Benzophenone Derivatives' T1 States to Achieve Ultralong-Lived Room-Temperature Phosphorescence. ACS Materials Letters.

- Abdel-Shafi, A. A. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules.

- LookChem. (n.d.). This compound. LookChem.

- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. CH 463 & CH 463H (WIC) Department of Chemistry.

- Tetrahedron Chemistry Classes. (2019). Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube.

- ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate.

- Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare.

- Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts.

- ResearchGate. (2015). Summary of the main properties of 4-methyl benzophenone (4-MBP) and ethyl-4- (dimethylamino) benzoate (EDB). ResearchGate.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Ethyl-4'-methoxybenzophenone

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Ethyl-4'-methoxybenzophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles behind peak assignments, the causality of experimental observations, and the protocols for data acquisition, ensuring a thorough understanding of the structural characterization of this key benzophenone derivative.

Introduction to this compound and NMR Spectroscopy

This compound is a disubstituted aromatic ketone. Its structure, featuring two differently substituted phenyl rings attached to a carbonyl group, makes it an interesting subject for spectroscopic analysis. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, one can deduce the precise arrangement of atoms and the electronic environment within the molecule.

This guide will interpret the spectral features of this compound by correlating them to its distinct structural motifs: the para-substituted ethylphenyl and methoxyphenyl rings, and the central carbonyl linker.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are systematically numbered as shown in the diagram below. This convention will be used throughout the analysis.

Caption: Standard workflow for NMR-based structural elucidation.

References

-

Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... Download Table. Available at: [Link]

-

PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

-

PubChem. (n.d.). 4'-Ethylacetophenone. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Mol-Instincts. (n.d.). 937-30-4 4-Ethylacetophenone C10H12O. Available at: [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

CDN. (n.d.). 1H NMR of Benzhydrol & Benzophenone. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

AUREMN. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones. Available at: [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

PubChem. (n.d.). Benzophenone. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of Calgary. (n.d.). Signal Areas. Available at: [Link]

-

ResearchGate. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Available at: [Link]

-

Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting HNMR. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Available at: [Link]

-

ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. Available at: [Link]

Sources

An In-Depth Technical Guide to the Anticipated Crystal Structure of 4-Ethyl-4'-methoxybenzophenone

A Note to the Reader: As of the latest search of publicly available scientific databases and literature, the specific crystal structure of 4-Ethyl-4'-methoxybenzophenone has not been reported. This guide has been compiled by a Senior Application Scientist to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework and practical guide to the synthesis, crystallization, and structural analysis of this compound. The methodologies and expected structural features are based on established principles and the known crystal structures of closely related benzophenone derivatives.

Introduction: The Significance of Substituted Benzophenones

Benzophenones are a class of aromatic ketones that serve as crucial scaffolds in medicinal chemistry and materials science. Their rigid yet conformationally flexible diarylketone core allows for tailored substitutions to modulate electronic, photophysical, and biological properties. The introduction of an ethyl group at the 4-position and a methoxy group at the 4'-position, as in this compound, is anticipated to influence crystal packing and intermolecular interactions, which in turn dictates solid-state properties such as solubility, stability, and bioavailability. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is therefore of paramount importance for the rational design of new materials and pharmaceutical agents.

Part 1: Synthesis and Crystallization

Proposed Synthesis of this compound

The most common and efficient method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. In this proposed synthesis, 4-ethylbenzoyl chloride would be reacted with anisole in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

Anisole

-

4-Ethylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-ethylbenzoyl chloride to the stirred suspension.

-

After 15 minutes of stirring, add anisole dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture. The slow, dropwise addition of reactants at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is a crucial step. The choice of solvent and crystallization technique is often empirical.

Experimental Protocol: Crystallization

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

General Strategies:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

While the specific crystallographic data for this compound is not available, the following section details the standard workflow that would be employed for its structure determination.

Single-Crystal X-ray Diffraction Workflow

Objective: To determine the three-dimensional molecular and crystal structure of this compound.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.

-

Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the observed and calculated diffraction patterns.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Part 3: Anticipated Molecular and Crystal Structure

Based on the known structures of related benzophenones, we can anticipate several key structural features for this compound.

Expected Molecular Conformation

The molecule is expected to adopt a non-planar conformation due to steric hindrance between the two phenyl rings. The dihedral angle between the planes of the 4-ethylphenyl and 4-methoxyphenyl rings is likely to be significant.

Methodological & Application

Application Notes and Protocols: Leveraging 4-Ethyl-4'-methoxybenzophenone as a High-Efficiency Type II Photoinitiator

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Ethyl-4'-methoxybenzophenone as a Type II photoinitiator for free-radical polymerization. We will delve into the underlying photochemical mechanisms, provide detailed protocols for the formulation and UV curing of acrylate-based systems, and offer field-proven insights for optimizing experimental outcomes. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted aromatic ketone belonging to the benzophenone family of compounds. Due to their photochemical properties, benzophenones are extensively utilized as photoinitiators in UV-curable inks, coatings, and adhesives.[1][2] Specifically, this compound functions as a Type II photoinitiator, which operates via a hydrogen abstraction mechanism that requires the presence of a co-initiator or synergist to generate the initiating free radicals.[3] This two-component system offers excellent control over the initiation process and is highly effective for the polymerization of common monomers and oligomers, such as acrylates and methacrylates.[3]

Physicochemical Properties

A thorough understanding of the initiator's properties is critical for formulation design. Key data for this compound and its parent compound, 4-Methoxybenzophenone, are summarized below.

| Property | Value (this compound) | Value (4-Methoxybenzophenone) | Reference |

| Synonyms | (4-ethylphenyl)-(4-methoxyphenyl)methanone | p-Methoxybenzophenone | [4][5] |

| CAS Number | 64357-92-2 | 611-94-9 | [4] |

| Molecular Formula | C₁₆H₁₆O₂ | C₁₄H₁₂O₂ | [4][6] |

| Molecular Weight | 240.30 g/mol | 212.24 g/mol | [4] |

| Appearance | Light yellow solid (typical) | Light yellow solid | [7] |

| Melting Point | Not widely reported | 60-63 °C | |

| Boiling Point | ~378.1 °C @ 760 mmHg | 354-356 °C @ 760 mmHg | [4] |

| UV Absorption Maxima | Similar to 4-Methoxybenzophenone | ~286 nm, with significant absorption up to ~350 nm | [8][9] |

| Solubility | Good solubility in common organic solvents and monomers | Excellent solubility in organic solvents | [5] |

Mechanism of Photoinitiation: A Bimolecular Process

As a Type II photoinitiator, this compound does not undergo direct cleavage upon irradiation. Instead, it initiates polymerization through a bimolecular reaction with a hydrogen donor, typically a tertiary amine.[2][3]

The process unfolds in three key steps:

-

Photoexcitation: The benzophenone molecule absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The highly energetic triplet-state benzophenone abstracts a hydrogen atom from an adjacent co-initiator molecule (e.g., an amine synergist).[10]

-

Radical Generation: This abstraction event produces two distinct radicals: a benzophenone-derived ketyl radical and an amine-derived alkylaminyl radical. The amine radical is less sterically hindered and more reactive, making it the primary species responsible for initiating the polymerization of monomer units.[11][12] The ketyl radical is generally less reactive and may act as a terminating agent, though its effects can be mitigated.[12]

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol provides a validated starting point for evaluating the performance of this compound in a standard acrylate-based photopolymerization.

Objective

To prepare and characterize a UV-curable acrylate formulation to determine key curing parameters such as tack-free time and depth of cure.

Materials & Equipment

-

Photoinitiator: this compound

-

Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) or N-methyldiethanolamine (MDEA)[10][13]

-

Monomer: Trimethylolpropane triacrylate (TMPTA)[13]

-

UV Light Source: Medium-pressure mercury lamp or 365 nm LED with known intensity (mW/cm²)

-

Analytical Balance

-

Vortex Mixer or Magnetic Stirrer

-

Amber Glass Vials (to prevent premature polymerization)

-

Micropipettes

-

Glass slides and coverslips (or a silicone mold of defined thickness)[14]

-

Stopwatch

-

Spill Containment and Personal Protective Equipment (PPE)

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[7][15]

-

Avoid inhalation of dust from the photoinitiator.

-

UV radiation is harmful to eyes and skin. Always use appropriate UV shielding and wear UV-blocking safety glasses.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.[7][15][16][17]

Formulation Preparation

This protocol creates a 10g batch of a standard formulation. Adjust quantities as needed.

| Component | Weight % | Weight (g) |

| TMPTA (Monomer) | 95.0% | 9.50 |

| This compound (PI) | 2.0% | 0.20 |

| EDB (Co-initiator) | 3.0% | 0.30 |

| Total | 100.0% | 10.00 |

Procedure:

-

In an amber glass vial, accurately weigh 9.50 g of the TMPTA monomer.

-

Add 0.20 g of this compound and 0.30 g of EDB to the vial.

-

Securely cap the vial and mix the contents using a vortex mixer or magnetic stirrer at room temperature until all components are fully dissolved and the solution is homogeneous. This may take 10-20 minutes.

-

Store the formulation in the dark until ready for use.

Photopolymerization Workflow

Procedure:

-

Place a clean glass slide inside the UV curing chamber.

-

Dispense a controlled amount of the prepared resin onto the slide. For a thin film, use a wire-wound bar or place a coverslip on top to create a film of uniform thickness.

-

Expose the sample to the UV light source at a fixed distance and intensity.

-

Start the stopwatch immediately upon irradiation.

-

Periodically (e.g., every 2-5 seconds), test the surface of the resin with a cotton swab or wooden applicator. The "tack-free time" is the time at which the surface is no longer sticky.

-

To measure the depth of cure, use a thicker sample in a mold and, after a set exposure time, remove the uncured liquid resin to measure the thickness of the solidified polymer.

Troubleshooting & Field-Proven Insights

-

Issue: Incomplete Surface Curing (Tacky Surface)

-

Cause: Oxygen inhibition. Oxygen in the air can scavenge free radicals at the surface, preventing polymerization.

-

Solution: Increase the concentration of the amine co-initiator (e.g., to 4-5 wt%). Amine synergists are effective at consuming oxygen, allowing polymerization to proceed at the surface.[10] Alternatively, perform the curing in an inert atmosphere (e.g., nitrogen).

-

-

Issue: Slow or Incomplete Through-Cure

-

Cause: Insufficient light intensity, incorrect wavelength, or photoinitiator concentration is too low.

-

Solution: Ensure your UV lamp's output spectrum overlaps with the absorption spectrum of the photoinitiator. Increase the exposure time or the light intensity. If the issue persists, incrementally increase the photoinitiator concentration (e.g., from 2.0% to 3.0 wt%).

-

-

Issue: Yellowing of the Cured Polymer

-

Cause: This is a common side effect of some photoinitiators and their byproducts, especially with prolonged UV exposure or high concentrations.

-

Solution: Optimize the formulation to use the minimum effective concentration of the photoinitiator and co-initiator. Avoid over-curing the sample by limiting the UV exposure time to what is necessary for a full cure. Some newer synergist chemistries have been shown to reduce yellowing.[10]

-

References

- Sigma-Aldrich. (2025). Safety Data Sheet for Ethyl 4-nitrobenzoate.

- Fisher Scientific. (2025). Safety Data Sheet for 4-Fluoro-4'-methoxybenzophenone.

- Fisher Scientific. (2025). Safety Data Sheet for Ethyl 4-methoxybenzoate.

- Cayman Chemical. (2025). Safety Data Sheet for N-ethyl-4-Methoxyamphetamine (hydrochloride).

- Fisher Scientific. (2025). Safety Data Sheet for 4-Methoxybenzophenone.

- Chem-Impex. (n.d.). 4-Methoxybenzophenone.

- BenchChem. (2025). Application Notes and Protocols for 4-Methoxy-3'-methylbenzophenone in Acrylate Photopolymerization.

- PubChem. (n.d.). 4-Methoxybenzophenone.

- Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.

- SpectraBase. (n.d.). 4-Methoxybenzophenone - Optional[UV-VIS] - Spectrum.

- LookChem. (n.d.). This compound.

- ResearchGate. (2015). Summary of the main properties of 4-methyl benzophenone (4-MBP) and ethyl-4- (dimethylamino) benzoate (EDB).

- National Institutes of Health (NIH). (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.

- YouTube. (2025). Photoinitiators for UV curable coatings, adhesives.

- PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency.

- National Institutes of Health (NIH). (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzophenone 97%.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.

- BenchChem. (2025). Application Notes: Photopolymerization Kinetics using 2-Methoxy-2'-thiomethylbenzophenone.

- RSC Publishing. (n.d.). Photopolymerization of methyl methacrylate: Effects of photochemical and photonic parameters on the chain length.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 10. pcimag.com [pcimag.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for 4-Ethyl-4'-methoxybenzophenone in Free-Radical Polymerization

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 4-Ethyl-4'-methoxybenzophenone as a photoinitiator for free-radical polymerization. It covers the fundamental mechanism, formulation strategies, detailed experimental protocols, and safety considerations.

Introduction and Scientific Rationale

This compound is a Type II photoinitiator used to initiate free-radical polymerization upon exposure to ultraviolet (UV) light.[1] Belonging to the benzophenone family, it is an effective initiator for curing coatings, inks, adhesives, and matrices used in specialized applications, including drug delivery systems and medical device manufacturing.[1][2]

Unlike Type I photoinitiators that undergo direct cleavage to form radicals, this compound operates via a hydrogen abstraction mechanism. This process requires the presence of a co-initiator, or synergist, typically a tertiary amine.[3] The choice of this synergist is critical as it directly influences the reaction kinetics and the final properties of the cured polymer. The two-component nature of this system offers formulation flexibility but also necessitates a deeper understanding of the underlying photochemical processes for optimal performance.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Synonyms | (4-ethylphenyl)(4-methoxyphenyl)methanone | [4] |

| CAS Number | 64357-92-2 | [4] |

| Molecular Formula | C₁₆H₁₆O₂ | Inferred |

| Molecular Weight | 240.30 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [5][6] |

| Melting Point | 58 - 63 °C | [5] |

| Boiling Point | 378.1 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water; soluble in organic solvents and monomers | [5] |

Mechanism of Photoinitiation

Free-radical polymerization is a chain reaction process consisting of three primary stages: initiation, propagation, and termination.[7][8][9] this compound is active only in the initiation phase, where it generates the initial radical species required to start the polymerization chain.

The mechanism is as follows:

-

Photoexcitation: Upon absorption of UV photons (hν), the this compound (PI) molecule is promoted from its ground state to an excited singlet state (¹PI). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³PI).

-

Hydrogen Abstraction: The excited triplet state (³PI*) is a diradical and is highly reactive. It abstracts a hydrogen atom from an adjacent co-initiator molecule, most commonly a tertiary amine like Ethyl-4-(dimethylamino)benzoate (EDB).[3][10]

-

Radical Generation: This abstraction event produces two radicals: a ketyl radical (PI-H•) derived from the photoinitiator and an amine-derived radical (R•).

-

Initiation: The amine-derived radical (R•) is typically the more reactive species and serves as the primary initiator. It attacks the double bond of a monomer molecule (M), forming a new carbon-centered radical and beginning the polymer chain. The ketyl radical is less reactive and often acts as a terminating agent.[10]

This process is visualized in the diagram below.

Caption: Mechanism of radical generation via hydrogen abstraction.

Application Notes and Formulation Strategy

Expertise-Driven Insights

-

The Role of the Co-initiator: The co-initiator is not optional; it is a mandatory component for polymerization. Tertiary amines such as Ethyl 4-(dimethylamino)benzoate (EDB), N-Methyldiethanolamine (MDEA), and Triethanolamine (TEOA) are common choices.[3][11] The selection impacts both cure speed and surface cure quality. EDB, for instance, is highly efficient and can lead to rapid polymerization.[11]

-

Concentration Optimization: The concentration of both the photoinitiator and the co-initiator must be optimized.

-

Photoinitiator: A typical starting range is 0.5–5.0 wt% relative to the monomer/oligomer content.[1] Too low a concentration results in incomplete curing, while excessive amounts can cause premature chain termination, lead to yellowing, and may not be fully soluble.

-

Co-initiator: The synergist is often used in a 1:1 to 2:1 molar ratio with the photoinitiator, or typically between 1.0-5.0 wt%.

-

-

Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by atmospheric oxygen. Oxygen scavenges the initiating radicals, creating less reactive peroxy radicals and leading to a tacky or uncured surface. The amine co-initiator helps mitigate this by consuming oxygen, but for applications requiring pristine surfaces, curing under an inert atmosphere (e.g., nitrogen) is recommended.[3]

-

UV Source Matching: The efficiency of initiation is maximized when the emission spectrum of the UV lamp overlaps with the absorption spectrum of the photoinitiator. Benzophenone derivatives typically have a primary absorption maximum (λmax) around 250-260 nm, with a secondary peak extending into the 300-380 nm range.[1] A medium-pressure mercury lamp is a common and effective UV source.

Table 2: Representative Formulation for Acrylate Photopolymerization

This table provides a starting point for developing a UV-curable formulation. The exact ratios should be optimized for the specific application.

| Component | Role | Typical Concentration (wt%) | Example |

| Monomer/Oligomer | Polymerizable Base | 50 - 95% | Trimethylolpropane triacrylate (TMPTA) |

| This compound | Photoinitiator | 0.5 - 3.0% | N/A |

| Co-initiator | Synergist / H-donor | 1.0 - 5.0% | Ethyl 4-(dimethylamino)benzoate (EDB) |

| Additives | Modifiers (e.g., stabilizers, pigments) | 0 - 10% | Varies |

Experimental Protocols

This section details a generalized protocol for conducting a photopolymerization experiment.

Materials and Equipment

-

Monomer/Oligomer: Acrylate or methacrylate blend (e.g., TMPTA, BisGMA/TEGDMA).[12]

-

Photoinitiator: this compound.

-

Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB).

-

Solvent (optional): Acetone or dichloromethane for cleanup.

-

Equipment:

-

Analytical balance

-

Amber glass vials or foil-wrapped beakers to prevent premature polymerization.

-

Magnetic stirrer or vortex mixer.

-

Micropipettes.

-

Substrate for curing (e.g., glass slide, silicone mold).[12]

-

UV Curing System: A collimated UV lamp with a defined wavelength output and intensity control (e.g., medium-pressure mercury lamp).

-

Radiometer to measure light intensity (mW/cm²).

-

Inert gas supply (e.g., Nitrogen) if needed.

-

Step-by-Step Methodology

-

Formulation Preparation (Trustworthiness Pillar):

-

Work under subdued, yellow, or UV-filtered light to prevent unintended initiation.

-

In an amber vial, accurately weigh the desired amount of monomer/oligomer.

-

Add the pre-weighed this compound and EDB to the monomer.

-

Mix thoroughly using a vortex mixer or magnetic stirrer until all components are fully dissolved and the solution is homogeneous. This is a critical step; undissolved initiator will lead to non-uniform curing.

-

-

Sample Preparation and Curing:

-

Dispense a controlled volume or thickness of the prepared resin onto the chosen substrate. For analytical purposes, a silicone mold of defined dimensions is often used.[12]

-

If applicable, place the sample in the curing chamber and purge with nitrogen for 1-2 minutes to displace oxygen.

-

Position the sample at a fixed distance from the UV lamp. Ensure this distance is consistent across all experiments.

-

Expose the sample to UV radiation for a predetermined time. The light intensity should be measured at the sample surface using a radiometer.

-

-

Post-Cure Evaluation:

-

After exposure, assess the cure state. A simple "tack-free" test (gently touching the surface with a cotton swab) provides a qualitative measure of surface cure.

-

For quantitative analysis, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to measure the degree of monomer conversion by monitoring the disappearance of the acrylate C=C peak (~1635 cm⁻¹).

-

The entire experimental process is outlined below.

Caption: A generalized workflow for photopolymerization experiments.

Safety and Handling

As a laboratory chemical, this compound and its related compounds require careful handling.

-

Hazards: Benzophenone derivatives may cause skin, eye, and respiratory irritation.[13] Some are considered sensitizers upon skin contact.[6]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid all personal contact.[6]

-

Storage: Store in a cool, dry, dark place away from direct sunlight and incompatible materials like strong oxidizing agents.[2][5]

Always consult the latest Safety Data Sheet (SDS) for the specific material before use.[5]

References

-

This compound. LookChem. [Link]

-

4-Methoxybenzophenone. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]

- Green, W. A. (2010).

-

SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator. Sino-Liker. [Link]

-

Radical polymerization. Wikipedia. [Link]

-

What is free radical polymerization? Otsuka Chemical Co., Ltd. [Link]

- Colombani, D. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720.

-

Chapter 1: Free-Radical Polymerization. University of Naples Federico II. [Link]

-

Summary of the main properties of 4-methyl benzophenone (4-MBP) and ethyl-4-(dimethylamino) benzoate (EDB). ResearchGate. [Link]

-

Free Radical Polymerization. Chemistry LibreTexts. [Link]

-

New UV Synergist for Improved Photoinitiator Efficiency. PCI Magazine. [Link]

-

The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. National Institutes of Health (NIH). [Link]

-

ethyl 4-methoxybenzoate. ChemSynthesis. [Link]

- Charlot, V., Ibrahim, A., Allonas, X., Croutxé-Barghorn, C., & Delaite, C. (2011). Photopolymerization of methyl methacrylate: Effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 2(11), 2533-2539.

Sources

- 1. SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator [sinocurechem.com]

- 2. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]

- 3. pcimag.com [pcimag.com]

- 4. This compound|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Radical polymerization - Wikipedia [en.wikipedia.org]

- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Practical Guide to UV Curing with 4-Ethyl-4'-methoxybenzophenone

Introduction: The Dynamics of UV Curing

Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, and adhesives.[1] This technology offers significant advantages over traditional thermal curing methods, including faster production speeds, lower energy consumption, reduced solvent emissions, and superior physical and chemical properties of the final product.[2] At the heart of this process is the photoinitiator, a molecule that absorbs UV energy and transforms it into chemical energy to initiate polymerization.

This guide provides a comprehensive experimental protocol for utilizing 4-Ethyl-4'-methoxybenzophenone, a derivative of benzophenone, as a photoinitiator for UV curing applications. Benzophenone and its derivatives are classified as Type II photoinitiators, which are highly efficient and versatile for initiating polymerization in a wide range of monomer and oligomer systems. This document is intended for researchers, scientists, and formulation chemists in academic and industrial settings, offering both a practical workflow and the theoretical underpinnings for successful UV curing.

The Mechanism of Type II Photoinitiation

Unlike Type I photoinitiators that undergo direct fragmentation upon UV absorption, Type II photoinitiators, such as this compound, require a co-initiator or synergist (typically a tertiary amine) to generate the reactive free radicals. The process is a classic example of a bimolecular reaction.

The key steps are:

-

UV Absorption: The benzophenone derivative absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state is extremely short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-